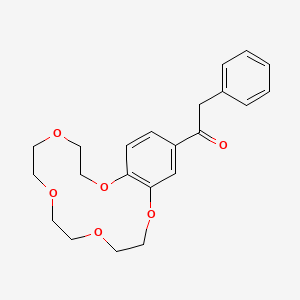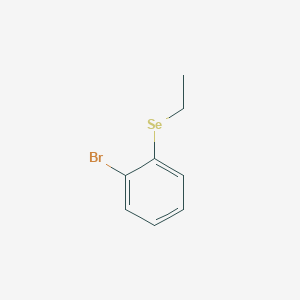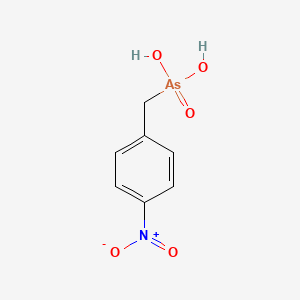![molecular formula C13H11ClOS B14421087 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol CAS No. 83582-88-1](/img/structure/B14421087.png)
4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from the 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-{[(4-Chlorophenyl)methyl]sulfinyl}phenol or 4-{[(4-Chlorophenyl)methyl]sulfonyl}phenol.
Reduction: Formation of 4-{[(Phenyl)methyl]sulfanyl}phenol.
Substitution: Formation of brominated or nitrated derivatives of the phenol group.
Applications De Recherche Scientifique
4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(4-Chlorophenyl)methyl]sulfanyl}aniline
- 4-{[(4-Chlorophenyl)methyl]sulfanyl}benzoic acid
- 4-{[(4-Chlorophenyl)methyl]sulfanyl}benzene
Uniqueness
4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol is unique due to the presence of both a phenol group and a sulfanyl group attached to a chlorophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
83582-88-1 |
|---|---|
Formule moléculaire |
C13H11ClOS |
Poids moléculaire |
250.74 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C13H11ClOS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 |
Clé InChI |
NFCRSFRPJFELPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)


![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)

![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)



